molecular formula C12H16N2O3 B2944723 N-[ethyl(phenyl)carbamoyl]-beta-alanine CAS No. 929824-11-3

N-[ethyl(phenyl)carbamoyl]-beta-alanine

Cat. No.: B2944723
CAS No.: 929824-11-3
M. Wt: 236.271
InChI Key: KLJVQGJTVTXDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[ethyl(phenyl)carbamoyl]-beta-alanine is a synthetic beta-alanine derivative intended for research and development purposes. Beta-alanine derivatives are of significant interest in organic synthesis and medicinal chemistry. Compounds with similar N-ethyl-N-phenyl substitution patterns, such as N-Methyl-N-phenyl-beta-alanine ethyl ester and beta-Alanine, N-ethyl-N-phenyl-, methyl ester, are known and used in research settings . This specific molecule, which features a carbamoyl linkage, may serve as a key synthetic intermediate or building block. Beta-alanine and its analogs are valuable tools for researchers. For instance, beta-alanine-containing peptides have been studied as novel molecular tools for the design of specific protein turns and conformations . Furthermore, enzymes like N-carbamoyl-β-alanine amidohydrolase are used in biotechnology for the production of various β-amino acids, highlighting the relevance of carbamoyl-protected beta-alanine derivatives in synthetic biology . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[ethyl(phenyl)carbamoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-14(10-6-4-3-5-7-10)12(17)13-9-8-11(15)16/h3-7H,2,8-9H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJVQGJTVTXDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Characterization and Mechanistic Investigations of N Ethyl Phenyl Carbamoyl Beta Alanine

Enzyme Interaction and Modulation Studies

The study of beta-alanine (B559535) analogues has revealed their potential to act as modulators of enzyme activity. While specific inhibitory or activation data for N-[ethyl(phenyl)carbamoyl]-beta-alanine is not extensively documented in current literature, the behavior of structurally related compounds provides a framework for its potential interactions. Analogues of beta-alanine have been shown to inhibit enzymes such as carnosine-synthetase, which is involved in the synthesis of the dipeptide carnosine from beta-alanine and L-histidine.

Research on carnosine-synthetase from rat and chick skeletal muscle has demonstrated that various beta-alanine analogues can act as inhibitors. For instance, 3-aminopropanesulfonic acid (APS) was identified as a potent competitive inhibitor with respect to beta-alanine for the enzyme from both sources. nih.gov Another analogue, 5-aminovaleric acid (5-AV), also showed inhibitory effects on the rat enzyme, though it acted non-competitively. nih.gov These findings indicate that modifications to the core beta-alanine structure can lead to compounds that bind to the enzyme's active or allosteric sites, thereby modulating its function. The ethyl(phenyl)carbamoyl group in this compound represents a significant structural alteration that could confer inhibitory properties against various enzymes that utilize beta-alanine or similar structures as substrates.

AnalogueEnzyme SourceInhibition Type (vs. beta-alanine)
3-aminopropanesulfonic acid (APS) Rat & Chick MuscleCompetitive
5-aminovaleric acid (5-AV) Rat MuscleNon-competitive
2-Aminoethylphosphonic acid Rat & Chick MuscleMinor Inhibition
o-phosphoethanolamine Rat & Chick MuscleMinor Inhibition

N-carbamoyl-beta-alanine amidohydrolase, also known as β-ureidopropionase, is a key enzyme in the reductive pyrimidine (B1678525) degradation pathway. nih.gov It catalyzes the final step, hydrolyzing N-carbamoyl-β-alanine to β-alanine, carbon dioxide, and ammonia (B1221849). nih.govnih.gov Given the structural similarity between this compound and the enzyme's natural substrate, N-carbamoyl-beta-alanine, the former could potentially act as a substrate mimic or a competitive inhibitor.

N-carbamoyl-beta-alanine amidohydrolase exhibits a broad substrate spectrum. For example, the enzyme from Agrobacterium tumefaciens C58 (βcarAt) can hydrolyze various nonsubstituted N-carbamoyl-α-, -β-, -γ-, and -δ-amino acids. nih.govresearchgate.net However, it shows the greatest catalytic efficiency for N-carbamoyl-β-alanine. nih.govresearchgate.net The rat liver enzyme has a high affinity for its substrate, with a Km value of 6.5 µM. nih.gov

The regulation of this enzyme can be complex. In rat liver, the substrate (N-carbamoyl-beta-alanine) and its analogues induce the enzyme to form a larger, more active polymer, while the product (beta-alanine) causes dissociation into smaller, less active units and produces inhibition. nih.gov this compound, as a substrate analogue, could potentially influence this polymerization state. Its bulkier ethyl-phenyl group might interfere with the precise conformational changes required for catalysis or polymerization, potentially making it an effective inhibitor by locking the enzyme in an inactive state.

The reductive pyrimidine degradation pathway is a fundamental catabolic route present in bacteria, archaea, and eukaryotes. nih.gov This pathway breaks down pyrimidine bases like uracil (B121893) and thymine (B56734) into smaller molecules that can be recycled for general nitrogen metabolism. nih.govcreative-proteomics.com The process involves three key enzymatic steps:

Dihydropyrimidine dehydrogenase reduces the pyrimidine base (e.g., uracil to dihydrouracil). nih.gov

Dihydropyrimidinase hydrolyzes the ring structure to form an N-carbamoyl-β-amino acid (e.g., N-carbamoyl-β-alanine from dihydrouracil). nih.gov

N-carbamoyl-beta-alanine amidohydrolase (β-ureidopropionase) hydrolyzes the N-carbamoyl-β-amino acid to produce β-alanine (or β-aminoisobutyrate from thymine), CO₂, and NH₃. nih.govresearchgate.net

As an analogue of N-carbamoyl-beta-alanine, a central intermediate in this pathway, this compound has the potential to disrupt normal pyrimidine metabolism. By competing with the natural substrate for the active site of N-carbamoyl-beta-alanine amidohydrolase, it could inhibit the production of β-alanine. nih.gov A blockage at this final step could lead to an accumulation of N-carbamoyl-beta-alanine and other upstream intermediates, potentially impacting cellular nucleotide homeostasis and nitrogen recycling. nih.govcreative-proteomics.com

Receptor Binding and Signaling Pathway Elucidation

Beta-alanine itself is considered a small molecule neurotransmitter, structurally intermediate between alpha-amino acids like glycine (B1666218) and gamma-amino acids like GABA. nih.gov It interacts with several receptor sites, including glycine receptors and GABA receptors. nih.gov The derivatization of beta-alanine into compounds like this compound could significantly alter its receptor binding profile, potentially leading to interactions with other receptor families, such as adenosine (B11128) or serotonin (B10506) receptors.

Adenosine Receptors: These are a class of G protein-coupled receptors (GPCRs) with four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). They are involved in numerous physiological processes. Ligands for these receptors often feature a core adenosine structure, but diverse non-nucleoside compounds can also interact with them. The N⁶ and C2 positions of adenosine are common points of modification to enhance binding affinity and selectivity. nih.gov The ethyl(phenyl)carbamoyl moiety could potentially interact with hydrophobic pockets within the binding sites of these receptors.

Serotonin (5-HT) Receptors: This is another large family of GPCRs (with the exception of the 5-HT₃ ion channel) that mediate the effects of serotonin. semanticscholar.org The ligand-binding pocket for 5-HT receptors is located within the transmembrane helices. semanticscholar.orgnih.gov Structural modifications are key to determining which subtype a ligand binds to. The binding of tryptamine-related compounds to the 5-HT₆ receptor, for example, is sensitive to substitutions on the indole (B1671886) nucleus and side chain. nih.gov While this compound does not share the classic tryptamine (B22526) scaffold, its aromatic and flexible side chain could allow it to fit into the binding pockets of certain 5-HT receptor subtypes.

Receptor FamilyKey Ligand Binding FeaturesPotential Interaction with this compound
Adenosine Receptors Often accommodate hydrophobic substituents at specific positions (e.g., N⁶, C2). nih.govThe phenyl group could fit into hydrophobic pockets.
Serotonin Receptors Binding pocket formed by transmembrane helices; accommodates aromatic structures. semanticscholar.orgnih.govThe aromatic phenyl ring and flexible ethyl chain could interact with residues in the binding site.
GABA/Glycine Receptors Bind small amino acid neurotransmitters. nih.govThe core beta-alanine structure suggests potential for interaction, though likely altered by the large substituent.

Specific downstream signaling pathways activated by this compound have not been characterized. However, if the compound were to bind to a GPCR such as an adenosine or serotonin receptor, it would be expected to trigger a cascade of intracellular events. The nature of this cascade would depend on the receptor subtype and the G protein to which it couples (e.g., Gs, Gi/o, Gq/11).

For example, activation of the A₂ₑ adenosine receptor, which couples to Gs, typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). Conversely, some receptor interactions can lead to inhibitory effects on signaling pathways. The adenosine receptor agonist 5'-(N-ethylcarboxamido)adenosine (NECA), acting on the A₂ₑ receptor in bovine adrenal chromaffin cells, was found to inhibit Ca²⁺ influx and increase the activity of a protein phosphatase. nih.gov This suggests that receptor activation can lead to dephosphorylation events that modulate cellular functions like neurotransmitter release. nih.gov Elucidating the specific signaling pathways for this compound would require targeted studies to identify its receptor targets and measure downstream second messengers and protein phosphorylation events.

Cellular and Subcellular Studies using In Vitro Models

Evaluation in Cultured Cell Systems (e.g., non-human keratinocytes)

Currently, there is a lack of publicly available scientific literature detailing the evaluation of this compound in cultured non-human keratinocyte systems. Extensive searches of scholarly databases did not yield any studies investigating the direct effects of this specific compound on this cell type.

Effects on Specific Cellular Processes (e.g., differentiation, proliferation)

Consistent with the absence of studies on non-human keratinocytes, there is no specific information available in the scientific literature regarding the effects of this compound on cellular processes such as differentiation and proliferation.

In Vivo Pharmacological Explorations in Non-Human Models

Assessment of Biological Efficacy in Relevant Animal Models (e.g., primate models for neutral endopeptidase inhibitors)

While direct studies on this compound in primate models for neutral endopeptidase (NEP) inhibition are not available, research on structurally related compounds provides insight into the potential pharmacological effects within this class of molecules. One such study investigated the effects of N-[L-(1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine (SCH32615), a known neutral endopeptidase inhibitor, in cynomolgus macaque monkeys. nih.gov

In this primate model, the administration of SCH32615 was shown to significantly increase the levels of Met-enkephalin and encrypted enkephalin in the cerebrospinal fluid (CSF). nih.gov A rise in substance P levels in the CSF was also observed. nih.gov These findings demonstrate the biological efficacy of the compound in inhibiting NEP, which is responsible for the degradation of these peptides. nih.govnih.gov The study noted that there was no significant alteration in the plasma levels of enkephalins. nih.gov

Table 1: Effects of SCH32615 on Neuropeptide Levels in Cynomolgus Macaque CSF

Neuropeptide Baseline Level (pg/ml) Peak Fold Increase (approx.) Time to Peak Effect
Met-enkephalin 61 9 30 minutes
Encrypted Enkephalin 285 11 30 minutes

This interactive table summarizes the key findings from the study on SCH32615 in a primate model. Data is sourced from a study on a related neutral endopeptidase inhibitor. nih.gov

Investigations of Metabolic Transformation and Biotransformation in Non-Human Organisms

There is currently no publicly available information from scientific studies regarding the metabolic transformation and biotransformation of this compound in non-human organisms. Research into the metabolic fate of this specific compound has not been detailed in the accessible literature. General metabolic pathways for beta-alanine involve its degradation from dipeptides like carnosine and its eventual conversion to other amino acids or participation in propanoate metabolism. nih.gov However, the specific biotransformation of the full this compound molecule in vivo has not been documented.

Structure Activity Relationship Sar and Structural Modification Strategies for N Ethyl Phenyl Carbamoyl Beta Alanine

Systematic Elucidation of Pharmacophoric Elements Critical for Activity

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For N-[ethyl(phenyl)carbamoyl]-beta-alanine, the key pharmacophoric elements can be hypothesized by dissecting its structure into three main components: the beta-alanine (B559535) backbone, the N,N-disubstituted carbamoyl (B1232498) moiety, and the specific substituents (ethyl and phenyl groups).

The Beta-Alanine Backbone: This portion of the molecule provides a crucial acidic feature, the carboxylic acid group, which is likely to be ionized at physiological pH. This anionic center can engage in important ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or metal ions within a biological target's binding site. The three-carbon chain of beta-alanine also provides a specific spatial orientation for the other functional groups.

The N,N-Disubstituted Carbamoyl Moiety: The central carbamoyl group (-NH-CO-N<) is a key feature. The carbonyl oxygen acts as a hydrogen bond acceptor, while the adjacent nitrogen atoms can influence the electronic distribution and conformational preferences of the molecule. The presence of substituents on both nitrogens (in the form of a urea (B33335) derivative) creates a more sterically hindered and lipophilic region compared to a primary or secondary amide.

The Ethyl and Phenyl Groups: These substituents are critical for defining the molecule's interaction with hydrophobic pockets within a receptor. The phenyl group offers a flat, aromatic surface capable of engaging in pi-pi stacking or hydrophobic interactions. The ethyl group, being a small alkyl chain, also contributes to the lipophilicity and can fit into smaller hydrophobic cavities.

A hypothetical pharmacophore model for this compound would likely include a hydrogen bond acceptor (the carbamoyl oxygen), a hydrophobic/aromatic feature (the phenyl ring), another hydrophobic feature (the ethyl group), and an anionic/hydrogen bond donor/acceptor feature (the carboxylic acid). The spatial relationship between these elements is critical for optimal binding.

Table 1: Hypothesized Pharmacophoric Features of this compound

Pharmacophoric Feature Structural Moiety Potential Interaction
Hydrogen Bond Acceptor Carbamoyl Oxygen Hydrogen bonding with donor groups on the target
Hydrophobic/Aromatic Phenyl Group Pi-pi stacking, hydrophobic interactions
Hydrophobic Ethyl Group van der Waals forces, hydrophobic interactions
Anionic/Hydrogen Bond Donor/Acceptor Carboxylic Acid Ionic bonding, hydrogen bonding

Impact of Ethyl and Phenyl Group Modifications on Biological Efficacy and Selectivity

Modifications of the ethyl and phenyl groups on the carbamoyl nitrogen are expected to have a significant impact on the biological activity and selectivity of this compound. These changes can alter the compound's size, shape, lipophilicity, and electronic properties, thereby influencing its binding affinity and interaction with different biological targets.

Modification of the Phenyl Group:

Substitution Pattern: The position of substituents on the phenyl ring (ortho, meta, para) can drastically alter the molecule's conformation and how it fits into a binding pocket. For instance, a bulky substituent in the ortho position could force the phenyl ring to adopt a twisted conformation relative to the carbamoyl group, which may either enhance or diminish activity depending on the target's topology.

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can modify the electronic nature of the phenyl ring, affecting its ability to participate in pi-pi interactions or form halogen bonds.

Modification of the Ethyl Group:

Chain Length: Increasing the length of the alkyl chain (e.g., from ethyl to propyl or butyl) would increase hydrophobicity and could allow for deeper penetration into a hydrophobic pocket. However, chains that are too long might introduce steric clashes.

Branching: Introducing branching (e.g., isopropyl instead of propyl) can increase steric bulk and may improve metabolic stability.

Cyclization: Incorporating the ethyl group into a cyclic structure (e.g., a cyclopropyl (B3062369) or cyclobutyl group) would restrict its conformation, which could lead to a more favorable binding entropy and potentially higher affinity if the constrained conformation is the bioactive one.

Table 2: Predicted Effects of Phenyl and Ethyl Group Modifications

Modification Predicted Effect on Potency Rationale
Para-chloro substitution on Phenyl Increase/Decrease Alters electronics and lipophilicity; potential for halogen bonding.
Ortho-methyl substitution on Phenyl Decrease Potential for steric hindrance, forcing a non-optimal conformation.
Replacement of Ethyl with Propyl Increase/Decrease Increased hydrophobicity may improve binding, but could also lead to steric clashes.
Replacement of Ethyl with Cyclopropyl Increase Conformational restriction may favor the bioactive conformation.

Role of the Carbamoyl Moiety in Molecular Recognition and Binding Interactions

The carbamoyl moiety (-NH-CO-N<) is a central component of this compound and is likely to play a multifaceted role in molecular recognition and binding.

Hydrogen Bonding: The carbonyl oxygen of the carbamoyl group is a strong hydrogen bond acceptor. This feature is often critical for anchoring a ligand into its binding site through interactions with hydrogen bond donors on the protein, such as the amide protons of the peptide backbone or the side chains of residues like asparagine and glutamine.

Structural Rigidity: The partial double-bond character of the C-N bonds within the carbamoyl group restricts rotation, making this part of the molecule relatively planar. This planarity can be important for positioning the attached ethyl and phenyl groups in a precise orientation for optimal interaction with the target.

Dipole Moment: The carbamoyl group possesses a significant dipole moment, which can contribute to favorable electrostatic interactions with the polar regions of a binding pocket.

Studies on other bioactive molecules containing a urea or carbamoyl group have shown that this moiety often serves as a key recognition element. For example, in many enzyme inhibitors, the carbamoyl group mimics a peptide bond and forms crucial hydrogen bonds within the enzyme's active site.

Bioisosteric Replacements within the this compound Scaffold and their Influence on Ligand-Target Interactions

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. Several bioisosteric replacements could be considered for the different moieties of this compound.

Bioisosteres for the Carbamoyl Group:

Thiourea (B124793): Replacing the carbonyl oxygen with a sulfur atom to form a thiourea can alter the hydrogen bonding capacity and electronic properties. Sulfur is a weaker hydrogen bond acceptor but is more lipophilic.

Guanidine: A guanidinium (B1211019) group, which would likely be protonated at physiological pH, could replace the neutral carbamoyl group to introduce a positive charge and multiple hydrogen bond donors.

Heterocyclic Rings: Five-membered heterocyclic rings such as 1,2,4-triazole (B32235) or oxadiazole can act as bioisosteres of the carbamoyl group. These rings can mimic the hydrogen bonding pattern and planarity of the carbamoyl moiety while often offering improved metabolic stability.

Bioisosteres for the Carboxylic Acid:

Tetrazole: A tetrazole ring is a common bioisostere for a carboxylic acid. It is acidic and can exist as an anion at physiological pH, thus mimicking the ionic interaction of the carboxylate.

Sulfonamide: A sulfonamide group (-SO2NHR) can also act as an acidic mimic of a carboxylic acid.

Hydroxamic Acid: A hydroxamic acid (-CONHOH) can chelate metal ions and form different hydrogen bonding patterns compared to a carboxylic acid.

Table 3: Potential Bioisosteric Replacements and Their Rationale

Original Moiety Bioisosteric Replacement Rationale for Replacement
Carbamoyl (-NHCON<) 1,2,4-Triazole Mimics hydrogen bonding pattern, potentially improves metabolic stability.
Carbamoyl (-NHCON<) Thiourea (-NHCSN<) Increases lipophilicity, alters electronic and hydrogen bonding properties.
Carboxylic Acid (-COOH) Tetrazole (-CN4H) Mimics anionic charge and pKa, can improve oral bioavailability.
Phenyl Thiophene Similar size and aromaticity, alters electronic distribution.

Conformational Restrictions and Stereoisomeric Effects on the Structure-Activity Landscape

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. Conformational flexibility and stereochemistry can have profound effects on the activity of this compound.

Conformational Restrictions:

The beta-alanine backbone and the N-ethyl and N-phenyl groups all have rotatable bonds, allowing the molecule to adopt various conformations. Introducing conformational rigidity can be a powerful strategy to improve activity by "pre-paying" the entropic penalty of binding. This can be achieved by:

Cyclization: Incorporating parts of the molecule into a ring system. For example, the ethyl and phenyl groups could be part of a tetrahydroquinoline ring system.

Introduction of Double Bonds or Bulky Groups: These can restrict rotation around adjacent single bonds.

A conformationally restricted analog that locks the molecule into its bioactive conformation would be expected to exhibit higher potency.

Stereoisomeric Effects:

While this compound itself does not have a chiral center, introducing substituents can create stereoisomers. For example, substitution on the beta-position of the alanine (B10760859) backbone or on the ethyl group would create a chiral center. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, as they will interact differently with the chiral environment of a biological target.

For instance, if a methyl group were added to the alpha-carbon of the beta-alanine moiety, two enantiomers (R and S) would result. It is highly probable that one enantiomer would fit the binding site of a target receptor or enzyme much better than the other, leading to a significant difference in their biological effects. This stereoselectivity is a cornerstone of modern drug design and underscores the importance of the three-dimensional arrangement of atoms for molecular recognition.

Computational Chemistry and Molecular Modeling Approaches for N Ethyl Phenyl Carbamoyl Beta Alanine

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic properties and predicting the chemical reactivity of molecules. For derivatives of beta-alanine (B559535), these methods can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are key to understanding how the molecule interacts with its environment.

Theoretical studies on related amino acids, such as alanine (B10760859), have utilized DFT at levels like B3LYP/6-311G(d,p) to analyze reaction pathways and molecular structures. researchgate.net Such calculations provide access to critical quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of a molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby guiding the understanding of intermolecular interactions, such as hydrogen bonding, which are critical for biological receptor binding. For a molecule like N-[ethyl(phenyl)carbamoyl]-beta-alanine, the oxygen and nitrogen atoms of the carbamoyl (B1232498) and carboxyl groups would be expected to be electron-rich regions, while the hydrogen atoms attached to nitrogen would be electron-poor.

Table 1: Key Electronic Properties Calculable via Quantum Chemistry for a Representative N-substituted Amino Acid

PropertyDescriptionPredicted Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Higher energy indicates a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular interactions.
MEP Map Visual representation of the electrostatic potential on the electron density surface.Identifies positive (nucleophilic attack) and negative (electrophilic attack) sites.

Molecular Docking and Ligand-Target Interaction Analysis of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

For analogues of this compound, molecular docking studies have been instrumental in predicting how they might bind within the active site of a biological target. For instance, in a study of 3-phenyl-β-alanine based 1,3,4-oxadiazole (B1194373) hybrids designed as inhibitors for Carbonic Anhydrase II (CA-II), docking was used to understand their binding modes. mdpi.com The results indicated that these compounds fit effectively at the entrance of the CA-II active site. mdpi.com The docking scores, often expressed as binding energy (e.g., in kcal/mol) or as inhibitory constants (IC50 or Ki), provide a quantitative estimate of the binding affinity. Lower binding energy values typically suggest a more stable protein-ligand complex. In another study on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, docking was used to explore their binding mechanisms. nih.gov

A primary outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are crucial for stabilizing the ligand in its bound conformation. In the study of 3-phenyl-β-alanine derivatives targeting CA-II, docking simulations revealed that the compounds formed specific hydrogen bonds with key residues such as Thr199, Thr200, and Gln92. mdpi.com Similarly, structural studies of alanine racemase, a potential drug target, have shown that residues like Lys39, Arg219, and Tyr265' are critical for catalytic activity and ligand binding. tandfonline.com Identifying these key interactions is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to enhance potency and selectivity.

Table 2: Example of Molecular Docking Results for 3-phenyl-β-alanine Analogues against Carbonic Anhydrase II

CompoundPredicted Binding Affinity (IC₅₀ in µM)Key Interacting ResiduesType of Interaction
Analogue 4a12.1Thr199, Gln92Hydrogen Bonding
Analogue 4c13.8Thr199, Thr200Hydrogen Bonding
Analogue 4b19.1Thr199, Gln92Hydrogen Bonding
Analogue 4h20.7Thr200Hydrogen Bonding
Data sourced from a study on 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids. mdpi.com

Molecular Dynamics Simulations for Conformational Behavior and Binding Event Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes and the stability of ligand-protein complexes.

Ligand-Based and Structure-Based Design Principles for this compound Scaffolds

The design of new molecules based on the this compound scaffold can follow two primary computational strategies: ligand-based and structure-based design.

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules known to be active. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build a predictive model. nih.gov For example, 3D-QSAR models (CoMFA and CoMSIA) were successfully developed for β-phenylalanine derivatives to identify the structural features required for inhibiting DPP-IV. nih.gov These models generate contour maps that indicate where steric bulk, positive/negative charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity, guiding the design of more potent analogues.

Structure-based design , conversely, is used when the 3D structure of the target protein is available. nih.gov This method uses the protein's structural information to design ligands with high affinity and selectivity. Docking simulations are a cornerstone of this approach. For example, the structure-based design of β-secretase (BACE1) inhibitors involved creating an energy-minimized model of a ligand based on an existing protein-ligand X-ray structure. nih.govnih.gov This model suggested that introducing a hydroxyl group at a specific position on a homo-alanine moiety would enhance interactions within the active site, a hypothesis that was subsequently confirmed by synthesis and biological evaluation. nih.gov

In Silico Prediction of Research-Relevant Biological Attributes and ADME-related properties

In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. idrblab.org These predictions help to identify compounds with potentially poor pharmacokinetic profiles, allowing for their early deselection or modification. Various computational models, often available through online platforms like SwissADME, can predict a wide range of physicochemical and pharmacokinetic properties based solely on the molecular structure. nih.govmdpi.com

For a molecule like this compound, these tools can predict properties such as lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal absorption, and compliance with drug-likeness rules like Lipinski's Rule of Five. For example, chemoinformatic analysis of N-aryl-β-alanine derivatives has been used to computationally assess their potential biological activities. researchgate.net Predictions regarding metabolism often involve identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.

Table 3: Hypothetical In Silico ADME Predictions for an this compound Scaffold

PropertyPredicted Value/ClassificationImplication for Drug Development
Molecular Weight ~236 g/mol Complies with Lipinski's Rule (<500)
LogP (Lipophilicity) 1.5 - 2.5Optimal range for good absorption and permeability
Aqueous Solubility Moderately SolubleFavorable for formulation and absorption
H-Bond Donors 2Complies with Lipinski's Rule (≤5)
H-Bond Acceptors 3Complies with Lipinski's Rule (≤10)
GI Absorption HighLikely to be well-absorbed from the gut
CYP Inhibition Potential inhibitor of CYP2C9, CYP3A4Indicates potential for drug-drug interactions
Drug-Likeness Favorable ScoreIndicates the molecule contains common functional groups found in existing drugs.
These values are representative estimates for a molecule of this class based on general principles and data from related compounds. researchgate.neteijppr.com

Advanced Analytical Methodologies in N Ethyl Phenyl Carbamoyl Beta Alanine Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the elucidation of the metabolic pathways of N-[ethyl(phenyl)carbamoyl]-beta-alanine. This technique offers high accuracy and resolution, enabling the differentiation of metabolites from endogenous molecules within complex biological matrices. nih.gov The general workflow for metabolite profiling and identification involves the administration of the parent compound to an in vivo or in vitro system, followed by sample collection (e.g., plasma, urine, feces, or liver microsomes) and analysis. nih.gov

Instruments such as the LTQ Orbitrap Discovery mass spectrometer, equipped with an electrospray ionization (ESI) source, are capable of providing the high resolution (e.g., 30,000) required for this work. nih.gov The process begins with the extraction of total ion chromatograms, from which potential metabolites are identified based on their mass-to-charge (m/z) ratios. A narrow mass tolerance threshold, typically within 10 ppm, is applied to accurately determine the metabolite signals. nih.gov

To confirm the identity of these metabolites, their high-resolution fragmentation mass spectra are compared with that of the parent this compound molecule. nih.gov Software tools can automate this comparison, screening for expected mass shifts corresponding to common metabolic transformations. By analyzing the fragmentation patterns, researchers can deduce the structural modifications that have occurred. While specific metabolites of this compound are not extensively documented in publicly available literature, the expected biotransformations would likely involve phase I reactions such as hydroxylation, and phase II reactions like glucuronidation.

Table 1: Common Metabolic Transformations Detectable by HRMS

PhaseReaction TypeMass Change (Da)
Phase IHydroxylation+15.9949
Phase IDealkylationVariable
Phase IIGlucuronidation+176.0321
Phase IISulfation+79.9568

The integration of metabolome databases with mass spectrometry cheminformatics represents a further advancement in identifying novel or unexpected metabolites. escholarship.org This approach leverages computational tools to match experimental data against vast libraries of known metabolic compounds, facilitating the identification of "epimetabolites" that are not part of canonical metabolic pathways. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamic properties of molecules in solution. In the context of this compound, NMR can provide crucial insights into its conformational preferences and its interactions with biological macromolecules.

Furthermore, NMR is instrumental in studying the binding of ligands like this compound to their protein targets. nih.govnih.gov Techniques such as chemical shift perturbation (CSP), also known as ligand-observed or protein-observed NMR, can identify the binding interface and determine the binding affinity. nih.gov In a typical CSP experiment, the NMR spectrum of the protein is recorded in the absence and presence of increasing concentrations of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. Saturation transfer difference (STD) NMR is another valuable technique where saturation is transferred from the protein to the bound ligand, allowing for the identification of the ligand's binding epitope.

X-ray Crystallography for Ligand-Protein Complex Structural Elucidation

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in their solid state, including protein-ligand complexes. nih.govnih.gov This technique provides a detailed atomic-level view of the binding pocket and the specific interactions between this compound and its target protein.

The process involves crystallizing the protein in complex with the ligand, which can be achieved through co-crystallization or by soaking the ligand into pre-formed protein crystals. nih.gov The resulting crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is built and refined.

While a crystal structure of this compound in a complex with a protein is not publicly available, the structure of a related compound, N-phthaloyl-β-alanine, has been determined by X-ray crystallography, illustrating the level of structural detail that can be obtained for beta-alanine (B559535) derivatives. researchgate.net The elucidation of a protein-N-[ethyl(phenyl)carbamoyl]-beta-alanine complex structure would reveal the precise orientation of the ligand in the binding site, the key amino acid residues involved in the interaction, and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is invaluable for structure-based drug design and for understanding the mechanism of action.

Chromatographic Separation Techniques for Research Sample Analysis (e.g., HPLC for enzyme assays and compound purity)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of this compound in various research applications, including purity assessment and enzyme assays.

For the analysis of compound purity, a reverse-phase HPLC (RP-HPLC) method is commonly employed. A related compound, methyl N-ethyl-N-phenyl-beta-alaninate, can be analyzed using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The separation is typically achieved on a C18 column, and detection can be performed using a UV detector at a suitable wavelength. nih.gov This method allows for the separation of the main compound from any impurities or degradation products, enabling accurate quantification of its purity.

HPLC is also a widely used technique for monitoring the progress of enzyme reactions, making it suitable for enzyme assays involving this compound as a substrate or inhibitor. nih.gov In a typical HPLC-based enzyme assay, the reaction mixture is injected onto the HPLC system at different time points. The substrate and product are separated on the column and quantified by their peak areas. This allows for the determination of initial reaction rates and the calculation of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov The use of UV detection is common, often at a wavelength where the substrate and product have different absorbance characteristics. nih.gov

Table 2: Illustrative HPLC Parameters for Analysis of a Related Beta-Alanine Derivative

ParameterConditionReference
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, Phosphoric Acid sielc.com
DetectionUV nih.gov
ApplicationPurity analysis, Pharmacokinetics sielc.com

Spectroscopic Techniques for Investigating Molecular Interactions and Functional Group Analysis (e.g., FTIR, UV-Vis)

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and molecular interactions of this compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. researchgate.net For this compound, characteristic peaks would be expected for the carbonyl (-C=O) group of the carbamoyl (B1232498) and carboxylic acid moieties, the N-H group of the amide, and the C-N bonds. The FTIR spectrum of β-alanine, for instance, shows characteristic peaks around 1630 cm⁻¹ for the -C=O group, 1565 cm⁻¹ for the NH₂ group, and 1463 cm⁻¹ for the C-N group, which serve as a reference for interpreting the spectrum of its derivatives. researchgate.net Changes in the positions and intensities of these peaks upon interaction with other molecules can provide insights into the nature of the molecular interactions.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. researchgate.net This technique is particularly useful for compounds containing chromophores, such as the phenyl ring in this compound. The UV-Vis spectrum provides information about the electronic transitions within the molecule. nih.gov While the beta-alanine portion of the molecule does not absorb significantly in the UV-Vis range, the phenylcarbamoyl group will exhibit characteristic absorption bands. researchgate.net Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in absorbance intensity, can be used to study interactions with other molecules, such as proteins or metal ions, and to determine binding constants. researchgate.net

Future Perspectives and Broader Academic Implications

N-[ethyl(phenyl)carbamoyl]-beta-alanine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The design of such probes requires specific interactions with biological targets. Given its structure, this compound possesses features that could be exploited for the development of chemical probes. The beta-alanine (B559535) scaffold is a component of various bioactive molecules and can influence molecular conformation and metabolic stability. The N-ethyl-N-phenyl carbamoyl (B1232498) moiety introduces lipophilicity and potential for specific interactions, such as hydrogen bonding and hydrophobic interactions, with protein binding sites.

Future research could focus on identifying the biological targets of this compound. Its structural similarity to other beta-alanine derivatives suggests potential interactions with enzymes involved in amino acid metabolism or signaling pathways. For instance, N-carbamoyl-D-amino acid amidohydrolases are enzymes that act on N-carbamoyl amino acids, and while the specificity for this particular derivative is unknown, it represents a viable avenue for investigation. nih.govnih.gov The ethyl and phenyl substitutions on the nitrogen atom could modulate its affinity and selectivity for such enzymes or other protein targets.

To be utilized as a chemical probe, derivatives of this compound could be synthesized with reporter tags, such as fluorescent dyes or biotin, to facilitate the identification of its binding partners within a cellular context. Such studies would be instrumental in elucidating its mechanism of action and uncovering new biological pathways.

Advancing Fundamental Understanding of Carbamoyl Beta-Amino Acid Chemistry and Biology

The study of this compound can contribute significantly to the fundamental understanding of carbamoyl beta-amino acid chemistry and biology. Carbamoyl amino acids are key intermediates in various metabolic pathways. researchgate.net Investigating the chemical properties of this compound, such as its stability, reactivity, and conformational dynamics, can provide valuable insights into how N-substitution with both alkyl and aryl groups influences the behavior of the carbamoyl moiety.

From a biological perspective, understanding how this compound is recognized and processed by cells can shed light on the substrate specificity of enzymes involved in amino acid and peptide metabolism. For example, the presence of the ethyl and phenyl groups may confer resistance to degradation by certain proteases, a property that is highly desirable in the design of peptidomimetics. Future studies could involve enzymatic assays to determine its susceptibility to hydrolysis by various amidohydrolases and proteases. nih.gov

Furthermore, the biosynthesis of beta-alanine and its derivatives is a fundamental process in many organisms. wikipedia.orgebi.ac.uk Research into how synthetic derivatives like this compound interact with these pathways could reveal new regulatory mechanisms or opportunities for metabolic engineering.

Potential Contributions to Chemical Biology and the Design of Novel Research Scaffolds

In chemical biology, novel molecular scaffolds are essential for the development of new therapeutic agents and research tools. The this compound structure represents a versatile scaffold that can be systematically modified to explore structure-activity relationships. The beta-amino acid backbone provides a flexible and metabolically stable core, while the N-substituents can be varied to fine-tune binding affinity and specificity for a target protein.

For instance, beta-alanine derivatives have been used to create scaffolds for inhibitors of enzymes like carbonic anhydrase. mdpi.com The unique substitution pattern of this compound could be exploited to design inhibitors for other enzyme classes. The combination of a flexible beta-alanine linker and a more rigid N-carbamoyl group allows for precise spatial positioning of functional groups to interact with a protein's active site.

Moreover, N-substituted beta-alanine derivatives are precursors for the synthesis of poly(β-peptoid)s, a class of polymers with promising biomedical applications due to their biocompatibility and resistance to proteolysis. chinesechemsoc.org The specific properties of this compound could be leveraged to create novel biomaterials with tailored functionalities.

New Methodological Developments in the Synthesis and Characterization of Complex Amino Acid Derivatives

The synthesis of complex amino acid derivatives often requires the development of new chemical methodologies. The preparation of this compound, with its disubstituted nitrogen atom, presents synthetic challenges that can drive innovation in organic synthesis. Developing efficient and stereoselective methods for the N-alkylation and N-arylation of beta-alanine and its derivatives is an active area of research. nih.govresearchgate.net

Future work could focus on developing novel catalytic methods for the synthesis of such compounds, potentially avoiding the use of harsh reagents and improving yields. For example, new palladium- or nickel-catalyzed cross-coupling reactions could be explored for the direct N-arylation of N-alkyl-beta-alanine derivatives. nih.gov

In terms of characterization, the detailed analysis of this compound and its analogues using advanced spectroscopic and crystallographic techniques can provide valuable data on their three-dimensional structure and conformational preferences. This information is crucial for computational modeling and rational drug design. The systematic study of a series of related compounds would contribute to a deeper understanding of the structure-property relationships in this class of molecules.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for confirming the structural identity and purity of N-[ethyl(phenyl)carbamoyl]-beta-alanine?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carbamate linkage and aromatic substituents. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight and purity. Reverse-phase HPLC with UV detection (e.g., using C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier) is recommended for assessing purity .
  • Critical controls : Include reference standards of beta-alanine and ethyl(phenyl)carbamoyl derivatives for spectral comparisons. Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent interference in NMR .

Q. How can researchers synthesize This compound in a laboratory setting?

  • Synthetic route : React beta-alanine with ethyl(phenyl)carbamoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Monitor the reaction via thin-layer chromatography (TLC).
  • Purification : Isolate the product via liquid-liquid extraction and purify using flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
  • Validation : Confirm the absence of unreacted beta-alanine via ninhydrin staining and quantify yield gravimetrically .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for carbamate-containing compounds like This compound?

  • Approach : Conduct pH-dependent stability studies (e.g., pH 2–9 buffers at 37°C) with periodic sampling over 24–72 hours. Use HPLC to quantify degradation products (e.g., beta-alanine, CO₂, and ethylphenylamine).
  • Key variables : Temperature, buffer composition (e.g., phosphate vs. carbonate), and exposure to light. Compare results to structurally similar carbamates (e.g., N-carbamoyl-beta-alanine) to identify trends .
  • Data interpretation : Apply kinetic modeling (e.g., first-order decay) to estimate half-lives under physiological conditions .

Q. How does the carbamate group in This compound influence its interaction with beta-ureidopropionase (EC 3.5.1.6)?

  • Experimental design : Use enzyme kinetics assays with purified beta-ureidopropionase. Compare hydrolysis rates of This compound to its non-substituted analog (N-carbamoyl-beta-alanine).
  • Controls : Include known substrates (e.g., N-carbamoyl-beta-alanine) and inhibitors (e.g., thiol-blocking agents). Monitor NH₃ release spectrophotometrically or via ion-selective electrodes .
  • Advanced analysis : Perform molecular docking studies to evaluate steric hindrance from the ethylphenyl group on enzyme binding .

Q. What are the critical considerations for designing in vitro assays to evaluate the bioactivity of This compound in neuronal cells?

  • Cell models : Use primary neurons or SH-SY5Y cell lines. Pre-treat cells with antioxidants (e.g., glutathione) to mitigate oxidative stress artifacts.
  • Dose-response : Test concentrations ranging from 1 µM to 1 mM, with time-course experiments (6–48 hours). Include carbamate-free beta-alanine as a negative control.
  • Endpoint assays : Measure mitochondrial viability (MTT assay), reactive oxygen species (ROS) production (DCFH-DA probe), and apoptosis markers (caspase-3 activity) .

Q. How can researchers address discrepancies in reported solubility profiles of This compound across solvents?

  • Methodology : Perform equilibrium solubility studies in DMSO, PBS (pH 7.4), and ethanol using shake-flask or HPLC-UV methods. Validate with nephelometry for turbidity detection.
  • Variables : Account for temperature (e.g., 25°C vs. 37°C) and ionic strength. Compare results to computational predictions (e.g., logP calculations via ChemAxon).
  • Contradiction resolution : Replicate conditions from conflicting studies and analyze for impurities (e.g., residual solvents) that may alter solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.